molecular formula C28H27O4P B12665724 Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate CAS No. 94200-30-3

Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate

Cat. No.: B12665724
CAS No.: 94200-30-3
M. Wt: 458.5 g/mol
InChI Key: OBMNOVHUTBFKEB-UHFFFAOYSA-N
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Description

Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate is an organic compound with the molecular formula C28H27O4P and a molecular weight of 458.485341 g/mol. This compound is known for its unique structure, which includes two phenylethyl groups attached to a phosphate moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate typically involves the reaction of phenylethyl phenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.

    Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions include various phosphoric acid esters and substituted phenylethyl derivatives .

Scientific Research Applications

Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The phosphate group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-phenylethyl) phosphate
  • Bis(4-phenylethyl) phosphate
  • Bis(1-phenylethyl) phosphate

Uniqueness

Bis(o-(1-phenylethyl)phenyl) hydrogen phosphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns and interactions with molecular targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

94200-30-3

Molecular Formula

C28H27O4P

Molecular Weight

458.5 g/mol

IUPAC Name

bis[2-(1-phenylethyl)phenyl] hydrogen phosphate

InChI

InChI=1S/C28H27O4P/c1-21(23-13-5-3-6-14-23)25-17-9-11-19-27(25)31-33(29,30)32-28-20-12-10-18-26(28)22(2)24-15-7-4-8-16-24/h3-22H,1-2H3,(H,29,30)

InChI Key

OBMNOVHUTBFKEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2OP(=O)(O)OC3=CC=CC=C3C(C)C4=CC=CC=C4

Origin of Product

United States

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